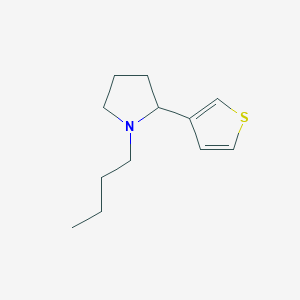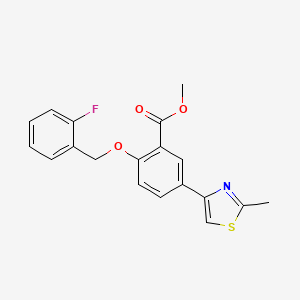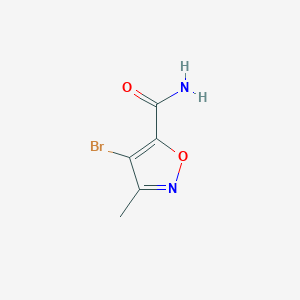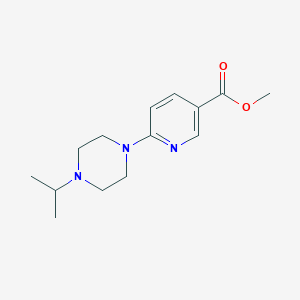
1-Butyl-2-(thiophen-3-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a butyl group at the first position and a thiophene ring at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(thiophen-3-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can form the pyrrolidine ring.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions. This can be achieved by reacting the pyrrolidine ring with butyl halides under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
1-Butyl-2-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-Butyl-2-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: It can be used in the synthesis of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-Butyl-2-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
1-Butyl-2-(thiophen-2-yl)pyrrolidine: Similar structure but with the thiophene ring attached at a different position.
1-Butyl-2-(furan-3-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.
1-Butyl-2-(pyridin-3-yl)pyrrolidine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-Butyl-2-(thiophen-3-yl)pyrrolidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic semiconductors.
属性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC 名称 |
1-butyl-2-thiophen-3-ylpyrrolidine |
InChI |
InChI=1S/C12H19NS/c1-2-3-7-13-8-4-5-12(13)11-6-9-14-10-11/h6,9-10,12H,2-5,7-8H2,1H3 |
InChI 键 |
JDDFGCZBYFSKCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC1C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)



![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)






![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)
